molecular formula C14H10N2O B8615641 1-Phenylbenzimidazole-2-carboxaldehyde CAS No. 6646-67-9

1-Phenylbenzimidazole-2-carboxaldehyde

Cat. No. B8615641
CAS RN: 6646-67-9
M. Wt: 222.24 g/mol
InChI Key: HJGHFDBOLBJAHJ-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

To a solution of 5.0 g (0.024 mole) of 1-phenyl-2methylbenzimidazole in 200 ml of dioxane was added 2.66 g (0.024 mole) of selenium dioxide and the reaction heated to reflux for 7 hours. The solids were filtered and the filtrate concentrated to a brown oil. The residue was chromatographed on 200 g of silica gel using 7% ethyl acetate in chloroform as the eluent to give 2.68 g of purified product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=[C:8]2[CH3:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Se](=O)=[O:18]>O1CCOCC1>[C:1]1([N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[N:9]=[C:8]2[CH:16]=[O:18])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(=NC2=C1C=CC=C2)C
Name
Quantity
2.66 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on 200 g of silica gel using 7% ethyl acetate in chloroform as the eluent

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=NC2=C1C=CC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.